molecular formula C21H19NO3 B6528059 9-cyclopropyl-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946384-79-8

9-cyclopropyl-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6528059
CAS No.: 946384-79-8
M. Wt: 333.4 g/mol
InChI Key: XDLPMTOLPWVGMV-UHFFFAOYSA-N
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Description

The compound 9-cyclopropyl-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazine core. These derivatives often exhibit biological activities, such as anti-inflammatory and antitumor properties, influenced by substituents on the core scaffold .

Properties

IUPAC Name

9-cyclopropyl-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-13-19(14-5-3-2-4-6-14)20(23)16-9-10-18-17(21(16)25-13)11-22(12-24-18)15-7-8-15/h2-6,9-10,15H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLPMTOLPWVGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

9-cyclopropyl-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Trifluoromethyl groups (e.g., in compound 4h, n=4 ) enhance thermal stability (higher melting points) and may improve metabolic resistance due to fluorine’s electronegativity. Methoxy groups (e.g., in ) are associated with higher molecular weight and cost, possibly due to synthetic complexity .
  • Cyclopropyl vs. Other Substituents :
    The cyclopropyl group in the target compound introduces ring strain and lipophilicity, which may enhance binding to hydrophobic pockets in biological targets compared to bulkier substituents like benzyl or methoxypropyl groups .

Pharmacological Activity

Anti-Inflammatory and Antitumor Potential:

  • Anti-inflammatory: Derivatives like 9,10-dihydrochromeno-oxazin-2(8H)-one exhibit significant anti-inflammatory activity by inhibiting NF-κB signaling, with IC50 values in the micromolar range .
  • Antitumor: Pyrazolo-oxazinone analogs (e.g., compound 10e in ) demonstrate potent activity against MCF-7 breast cancer cells (IC50 = 11 µM), suggesting structural motifs in chromeno-oxazinones may share similar mechanisms .

Limitations in Current Data:

  • Direct pharmacological data for the cyclopropyl-substituted compound are absent in the provided evidence.

Biological Activity

9-Cyclopropyl-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS Number: 946384-79-8) is a heterocyclic compound with potential therapeutic applications. Its unique structure comprises a chromeno[8,7-e][1,3]oxazin framework, which is known for various biological activities. This article reviews the compound's biological activities, including its synthesis, mechanism of action, and potential therapeutic uses.

PropertyValue
Molecular FormulaC21_{21}H19_{19}NO3_{3}
Molecular Weight333.4 g/mol
CAS Number946384-79-8

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Derivatives of oxazinones have shown significant antibacterial and antifungal properties. For instance, studies on benzoxazinone derivatives indicate their effectiveness against various pathogens .
  • Antitumor Activity : The compound's structural analogs have been evaluated for their anticancer potential. Research suggests that modifications in the phenyl moiety can enhance cytotoxic effects against cancer cell lines .
  • Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes .
  • Enzyme Inhibition : The oxazinone core has been linked to enzyme inhibition mechanisms, particularly serine proteases and other relevant targets in cancer and inflammatory pathways .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Biological Targets : The compound likely interacts with specific enzymes or receptors due to its structural features that allow for binding to active sites.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and cell proliferation.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several oxazinone derivatives against common bacterial strains. The results showed that compounds similar to 9-cyclopropyl-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin exhibited MIC values comparable to standard antibiotics .

Study 2: Antitumor Activity

Another study focused on the anticancer properties of chromeno[8,7-e][1,3]oxazin derivatives. The findings indicated that certain modifications significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa), suggesting a promising avenue for further drug development .

Synthesis Methods

The synthesis of 9-cyclopropyl-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin can be achieved through several multi-step organic reactions:

  • Formation of the Chromene Core : Initial steps involve creating the chromene structure followed by cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the cyclopropyl and phenyl groups through nucleophilic substitutions or coupling reactions.

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